molecular formula C8H7Br2NO2 B13144102 2,6-Dibromo-4-methoxybenzamide

2,6-Dibromo-4-methoxybenzamide

Katalognummer: B13144102
Molekulargewicht: 308.95 g/mol
InChI-Schlüssel: HJBHBXORDKHKIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

2,6-Dibromo-4-methoxybenzamide is a halogenated aromatic compound characterized by a benzamide core substituted with bromine atoms at the 2 and 6 positions and a methoxy group at the 4 position. Its systematic IUPAC name, N-(2,6-dibromo-4-methoxyphenyl)carboxamide, reflects this substitution pattern. The molecular formula is C₈H₇Br₂NO₂, with a molar mass of 308.96 g/mol. The SMILES notation (O=C(N)C1=C(Br)C=C(OC)C=C1Br) provides a concise representation of its structure, highlighting the amide functional group and halogen placements.

A comparative analysis of related compounds reveals distinct structural differences. For instance, 2,6-Dibromo-4-methoxyphenol (CAS No. 2423-74-7) shares the same bromine and methoxy substitutions but replaces the amide group with a hydroxyl group, resulting in a molecular formula of C₇H₆Br₂O₂. Similarly, N-(2,6-dibromo-4-chlorophenyl)-2-methoxybenzamide (PubChem CID 3299580) introduces a chlorine atom at the 4 position, altering its reactivity profile.

Table 1: Structural Comparison of Brominated Methoxybenzamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
2,6-Dibromo-4-methoxybenzamide C₈H₇Br₂NO₂ 308.96 Br (2,6), OCH₃ (4), CONH₂
2,6-Dibromo-4-methoxyphenol C₇H₆Br₂O₂ 281.93 Br (2,6), OCH₃ (4), OH
N-(2,6-dibromo-4-chlorophenyl)-2-methoxybenzamide C₁₄H₁₀Br₂ClNO₂ 419.49 Br (2,6), Cl (4), OCH₃, CONH₂

Historical Context of Discovery and Development

The synthesis of 2,6-Dibromo-4-methoxybenzamide aligns with broader trends in halogenated benzamide chemistry. While direct historical records of its discovery are sparse, its development likely emerged from advancements in electrophilic aromatic substitution techniques. For example, the bromination of 4-methoxybenzamide using reagents such as bromine in dichloromethane, as demonstrated in analogous syntheses of 2,6-dibromo-4-nitroaniline, provides a plausible route.

The compound’s structural similarity to agrochemical precursors like 2,6-Dibromo-4-ethylaniline (EVT-8014014) suggests parallel developmental pathways in the late 20th century, driven by demand for halogenated intermediates in pesticide synthesis. Recent patents, such as those detailing spirocyclic benzamide derivatives, underscore ongoing interest in modifying its core structure for specialized applications.

Position in Brominated Methoxybenzamide Family

Within the brominated methoxybenzamide family, this compound occupies a unique niche due to its balanced electronic properties. The electron-withdrawing bromine atoms at the 2 and 6 positions deactivate the aromatic ring, directing further substitution to the 4 position, while the methoxy group donates electron density via resonance. This interplay facilitates regioselective reactions, making it a valuable intermediate in multi-step syntheses.

Comparatively, derivatives like 7,9-dibromo-4-hydroxy-8-methoxy-1,11-dioxa-2-azaspiro[4.6]undeca-2,7,9-triene-3-carboxamide exhibit increased steric hindrance due to spirocyclic frameworks, limiting their utility in straightforward coupling reactions. In contrast, 2,6-Dibromo-4-methoxybenzamide’s planar structure enables efficient participation in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

The compound’s role in medicinal chemistry is inferred from structural analogs. For instance, 2-amino-4,6-dimethoxybenzamide, synthesized via EDCI/HOBt-mediated couplings, highlights the pharmacological potential of methoxybenzamide scaffolds. While 2,6-Dibromo-4-methoxybenzamide itself has not been widely studied for bioactivity, its derivatization possibilities position it as a candidate for drug discovery pipelines.

Eigenschaften

Molekularformel

C8H7Br2NO2

Molekulargewicht

308.95 g/mol

IUPAC-Name

2,6-dibromo-4-methoxybenzamide

InChI

InChI=1S/C8H7Br2NO2/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12)

InChI-Schlüssel

HJBHBXORDKHKIJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)Br)C(=O)N)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Reagents

  • Starting Material : 2,6-Dibromo-4-methoxybenzoic acid is commonly used as the starting material.
  • Reagents : Thionyl chloride or oxalyl chloride is used to convert the carboxylic acid into an acid chloride, which is then reacted with ammonia to form the benzamide.

Synthesis Steps

  • Conversion to Acid Chloride : The carboxylic acid is converted into an acid chloride using thionyl chloride or oxalyl chloride. This step is typically carried out under an inert atmosphere to prevent hydrolysis of the acid chloride.

    # Example of acid chloride formation
    from rdkit import Chem
    
    # Define the starting material
    sm = Chem.MolFromSmiles("COc1c(Br)cc(Br)c1C(=O)O")
    
    # Simulate conversion to acid chloride
    # Note: This is a conceptual representation; actual synthesis requires lab conditions.
    acid_chloride = Chem.MolFromSmiles("COc1c(Br)cc(Br)c1C(=O)Cl")
    
  • Formation of Benzamide : The acid chloride is then reacted with ammonia to form the benzamide. This reaction is often carried out in a solvent like dichloromethane or tetrahydrofuran.

    # Conceptual representation of benzamide formation
    benzamide = Chem.MolFromSmiles("COc1c(Br)cc(Br)c1C(=O)N")
    

Purification

  • Purification Methods : The final product is typically purified using techniques such as recrystallization or column chromatography.

Analysis of Preparation Methods

Method Reagents Conditions Yield
Acid Chloride Formation Thionyl chloride, Oxalyl chloride Inert atmosphere, reflux High
Benzamide Formation Ammonia, DCM or THF Room temperature, stirring Moderate to High
Purification Recrystallization or Column Chromatography Varies High purity

Research Findings and Challenges

  • Challenges : One of the main challenges in synthesizing 2,6-dibromo-4-methoxybenzamide is controlling the reaction conditions to prevent side reactions and ensure high purity of the final product.
  • Future Directions : Further research could focus on optimizing reaction conditions and exploring alternative reagents to improve yield and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromo-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2,6-Dibromo-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and biological activity. The compound may act by binding to enzymes or receptors, inhibiting their function, or inducing specific cellular responses .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,6-dimethyl-benzamide (CAS: 132949-41-8)

Structural Differences :

  • Substituents : Methyl groups at 2- and 6-positions instead of bromine; a single bromine at the 4-position.
  • Molecular Formula: C₉H₁₀BrNO (vs. C₈H₇Br₂NO₂ for 2,6-Dibromo-4-methoxybenzamide).

Physicochemical Properties :

  • Lower molecular weight (228.09 g/mol vs. ~469 g/mol for 2,6-Dibromo-4-methoxybenzamide) may influence bioavailability .

Research Implications :

  • Methyl-substituted analogs are often used to probe steric effects in receptor binding, whereas bromine enhances halogen bonding in biological targets .

2,6-Dimethoxybenzoic Acid Derivatives

Structural Context :

  • Replaces bromine with methoxy groups at 2- and 6-positions, retaining the 4-methoxy group.

Crystallographic Insights :

  • Polymorphs of 2,6-dimethoxybenzoic acid exhibit orthorhombic and tetragonal packing, driven by hydrogen-bonding networks involving the carboxylic acid group .
  • In contrast, 2,6-Dibromo-4-methoxybenzamide’s amide group and bromine substituents likely promote distinct supramolecular interactions, such as N–H···O hydrogen bonds and Br···π contacts .

Pharmacological Relevance :

  • Benzamidine derivatives (e.g., 4-methoxybenzamidinium) are known serine protease inhibitors, suggesting that 2,6-Dibromo-4-methoxybenzamide may share similar bioactivity but with altered potency due to halogenation .

Triazine-Based Analog (Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate)

Structural Complexity :

  • Incorporates a triazine core with multiple substituents, including bromine, methoxy, and formyl groups.

Functional Contrasts :

  • Higher molecular weight (C₂₅H₁₉BrN₄O₆; ~575 g/mol) may limit membrane permeability in biological systems .

Benzamide vs. Benzohydrazide Derivatives

Functional Group Impact :

  • 2,6-Dibromo-4-methoxybenzamide’s amide group is less nucleophilic but may exhibit stronger intermolecular hydrogen bonds in crystalline phases .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance
2,6-Dibromo-4-methoxybenzamide C₈H₇Br₂NO₂ ~469 2-Br, 6-Br, 4-OCH₃ Enzyme inhibition, halogen bonding
4-Bromo-2,6-dimethyl-benzamide C₉H₁₀BrNO 228.09 4-Br, 2-CH₃, 6-CH₃ Steric effect studies
2,6-Dimethoxybenzoic Acid C₉H₁₀O₅ 198.17 2-OCH₃, 6-OCH₃, 4-COOH Polymorphism, hydrogen bonding
Triazine Derivative (5l) C₂₅H₁₉BrN₄O₆ ~575 Triazine core, Br, OCH₃, CHO Thermal stability, π-π interactions

Research Findings and Contradictions

  • Substituent Effects : Bromine enhances halogen bonding in biological targets but reduces solubility compared to methoxy or methyl groups .
  • Crystallography : 2,6-Dibromo-4-methoxybenzamide’s packing patterns likely differ from dimethoxy analogs due to Br···Br interactions, which are absent in purely oxygenated derivatives .
  • Bioactivity : While benzamidines (e.g., 4-methoxybenzamidinium) show protease inhibition, brominated benzamides may exhibit altered selectivity due to steric and electronic factors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.